molecular formula C16H17N5O4 B2665271 8-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 887696-54-0

8-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2665271
CAS No.: 887696-54-0
M. Wt: 343.343
InChI Key: JZOCYZXGWAXKDZ-UHFFFAOYSA-N
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Description

This compound, 8-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, is a tricyclic xanthine derivative designed for advanced neuroscience and medicinal chemistry research. As part of a class of compounds known for their multi-target engagement, it serves as a valuable chemical tool for investigating complex neurological pathways and disorders. Structurally related compounds have demonstrated significant potential as ligands for key central nervous system (CNS) receptors. Research on closely analogous purine-2,6-dione derivatives has highlighted their potent affinity for serotonin receptors, including the 5-HT 1A , 5-HT 2A , and 5-HT 7 subtypes, making them candidates for the study of antidepressant and anxiolytic mechanisms . Furthermore, related tetrahydropyrazino-annelated xanthines have been developed as multi-target drugs, exhibiting potent antagonistic activity at adenosine receptors (A 1 and A 2A ) and inhibitory effects on monoamine oxidase B (MAO-B) . This dual or triple-target profile is a promising strategy for neurodegenerative diseases like Parkinson's, as it can synergistically enhance dopaminergic signaling and provide neuroprotective effects . The specific substitution pattern on the purine-dione core, particularly the 8-(2,5-dimethoxyphenyl) group, is a critical structural feature explored to modulate affinity, selectivity, and water-solubility for optimal pharmacological evaluation . This compound is intended for research applications only, including receptor binding assays, enzyme inhibition studies, and in vitro and in vivo pharmacological characterization to further elucidate its mechanism of action and therapeutic potential.

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-19-13-12(14(22)18-16(19)23)21-7-6-20(15(21)17-13)10-8-9(24-2)4-5-11(10)25-3/h4-5,8H,6-7H2,1-3H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOCYZXGWAXKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(2,5-Dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex heterocyclic compound belonging to the imidazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on existing research.

Chemical Structure and Properties

The molecular formula of 8-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is C16H18N4O3C_{16}H_{18}N_{4}O_{3}. The structure features a purine core with specific substitutions that influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

  • Receptor Binding : It has been shown to interact with serotonin receptors (particularly 5-HT1A), which are significant in the modulation of mood and anxiety.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Antidepressant-Like Activity

Recent studies have indicated that derivatives of imidazopurine compounds exhibit antidepressant-like effects. For instance:

  • Study Findings : A study on related compounds demonstrated significant antidepressant-like activity in animal models through the forced swim test (FST), mediated by 5-HT1A receptor activation .
  • Comparison with Other Compounds : The activity was compared with other known antidepressants, highlighting its potential as a therapeutic agent.

Cytotoxicity and Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties:

  • Cell Line Studies : Preliminary investigations into similar imidazopurine derivatives have shown cytotoxic effects against various cancer cell lines (e.g., MCF7 and NCI-H460) with IC50 values indicating significant potency .
  • Mechanism : The mechanism may involve the induction of apoptosis in cancer cells through modulation of key signaling pathways.

Data Summary

Biological ActivityDescriptionReference
Antidepressant-LikeExhibits significant activity in FST; mediated by 5-HT1A receptor
CytotoxicityShows potential against MCF7 and NCI-H460 cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies

Several case studies have explored the biological activity of related imidazopurine derivatives:

  • Study on AZ-853 and AZ-861 :
    • Objective : To evaluate antidepressant-like properties.
    • Methodology : Administered in varying doses; assessed using FST.
    • Results : AZ-853 showed more potent effects compared to AZ-861 due to better brain penetration .
  • Cytotoxicity Assessment :
    • Objective : To determine the anticancer potential against specific cell lines.
    • Methodology : IC50 values were measured for various derivatives.
    • Results : Indicated significant cytotoxic effects with potential for further development as anticancer agents .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound lies in its potential as an anticancer agent. Research indicates that imidazopurines can act on various cellular pathways involved in tumor growth and proliferation. Studies have shown that derivatives of imidazopurines exhibit selective cytotoxicity against cancer cell lines. For instance, compounds structurally similar to 8-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione have demonstrated promising results in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antiviral Properties

Another notable application is in the realm of antiviral research. Compounds within the imidazopurine class have been investigated for their efficacy against viral infections. Preliminary studies suggest that the target compound may inhibit viral replication by interfering with nucleic acid synthesis or viral protein production. This mechanism is particularly relevant for viruses that rely on host cellular machinery for replication .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of various imidazopurine derivatives for their anticancer properties. Among these derivatives, 8-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione showed significant cytotoxicity against breast cancer cell lines with an IC50 value indicating potent activity. The study concluded that further structural modifications could enhance its efficacy and selectivity .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral potential of imidazopurines against influenza viruses. The results indicated that the compound effectively reduced viral titers in vitro by disrupting viral RNA synthesis. This finding suggests a promising avenue for developing antiviral therapies based on this chemical scaffold .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntiviralInhibits viral replication
Enzyme InhibitionModulates purine metabolism enzymes

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key analogs of imidazo[2,1-f]purine-2,4-dione derivatives, highlighting structural variations, biological targets, and pharmacological outcomes:

Compound Name Key Substituents Molecular Weight Biological Targets Key Findings
Compound 3i (Zagórska et al., 2016) 5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl 512.54 g/mol 5-HT1A/5-HT7 receptors Potent antidepressant activity (2.5–5 mg/kg in FST); anxiolytic effects .
CB11 (8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl derivative) 2-aminophenyl, butyl, trimethyl 410.45 g/mol PPARγ Induces ROS production, mitochondrial dysfunction, and apoptosis in NSCLC cells .
AZ-853 (8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl derivative) 2-fluorophenylpiperazinylbutyl, dimethyl 481.50 g/mol 5-HT1A receptor (Ki = 0.6 nM) Strong antidepressant-like activity in FST; better brain penetration vs. AZ-861 .
AZ-861 (3-(trifluoromethyl)phenylpiperazinylbutyl derivative) 3-trifluoromethylphenylpiperazinylbutyl 531.50 g/mol 5-HT1A receptor (Ki = 0.2 nM) Stronger 5-HT1A agonism but weaker brain penetration; induces lipid metabolism disturbances .
Compound 5 (Zagórska et al., 2016) 6,7-dimethoxy-3,4-dihydroisoquinolinylbutyl 466.50 g/mol 5-HT1A, PDE4B/PDE10A Hybrid ligand with dual receptor/enzyme activity; promising for mechanistic studies .
EphB4 inhibitor (ALTA_2 derivative) 4-hydroxybutyl, phenyl 353.37 g/mol EphB4 kinase (IC50 = 2.7–2.9 μM) Identified via computational screening; moderate kinase inhibition .

Structural and Functional Insights

Role of Substituents in Receptor Affinity

  • Arylpiperazinylalkyl chains (e.g., in 3i, AZ-853, AZ-861): Enhance 5-HT1A/5-HT7 receptor binding through hydrophobic interactions and hydrogen bonding . Fluorinated phenyl groups (e.g., 2-fluorophenyl in AZ-853) improve selectivity for 5-HT1A over 5-HT7 receptors .
  • Dimethoxyphenyl vs. Trifluoromethylphenyl : The 2,5-dimethoxyphenyl group in the target compound may confer distinct metabolic stability compared to the 3-trifluoromethylphenyl group in AZ-861, which increases lipophilicity but risks off-target effects .
  • Alkyl vs. Aryl substitutions : Butyl or pentyl chains (e.g., in CB11) enhance PPARγ agonism, while hydroxybutyl groups (e.g., in ALTA_2) optimize kinase inhibition .

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